molecular formula C18H17NO6 B5764962 Methyl4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate

Methyl4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate

Cat. No.: B5764962
M. Wt: 343.3 g/mol
InChI Key: CZPMMGRJSRGKRF-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate is an organic compound with the molecular formula C18H17NO6. This compound is known for its unique structure, which includes a methoxyphenoxy group and a formyl group attached to a benzoate ester. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate typically involves the reaction of methyl 4-bromobutyrate with vanillin. The reaction conditions include the use of a base such as sodium hydroxide and an organic solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(2-(4-carboxy-2-methoxyphenoxy)acetamido)benzoate.

    Reduction: 4-(2-(4-hydroxymethyl-2-methoxyphenoxy)acetamido)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The methoxyphenoxy group enhances the compound’s binding affinity to its target, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate is unique due to its combination of a formyl group and a methoxyphenoxy group attached to a benzoate ester. This unique structure imparts specific chemical properties that make it valuable in various research applications.

Properties

IUPAC Name

methyl 4-[[2-(4-formyl-2-methoxyphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-23-16-9-12(10-20)3-8-15(16)25-11-17(21)19-14-6-4-13(5-7-14)18(22)24-2/h3-10H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPMMGRJSRGKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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